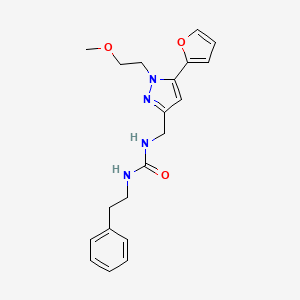

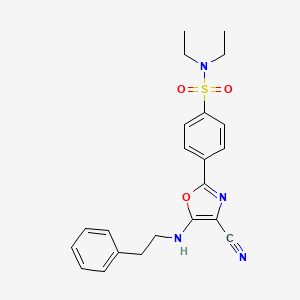

![molecular formula C27H25NO5 B3018907 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-92-6](/img/structure/B3018907.png)

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives is often achieved through intramolecular Friedel-Crafts acylation reactions. For instance, the synthesis of 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and its derivatives was accomplished using polyphosphoric acid (PPA) as both a catalyst and solvent under mild conditions. This method has been praised for its good yields, easy work-up, and environmentally friendly character, which could be applicable to the synthesis of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction and NMR. For example, the structure of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was elucidated using these methods. Additionally, theoretical studies using DFT and the B3LYP hybrid method can provide insights into the reactivity descriptors of these molecules, which could be relevant for understanding the molecular structure of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including aromatic demethoxylation. Theoretical studies can help predict the reactivity of these compounds, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, where local reactivity descriptors were calculated to understand its transformation into 5-methoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . These insights could be extrapolated to predict the chemical reactions that 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range. This compound also shows high stability against light and heat. Such properties are important for applications in biomedical analysis and could be relevant when considering the properties of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) focuses on the synthesis of 3-substituted octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds. This research outlines a short, efficient synthesis suitable for large-scale manufacturing, using cost-effective starting materials and achieving high yields through a series of reactions including hydrogenation and Birch reduction (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).

New Approaches to Derivatives : Research by Sobarzo-Sánchez et al. (2010) presents methods to obtain 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from starting materials that underwent Bischler–Napieralski cyclization. This study showcases the versatility of quinoline derivatives in synthesizing complex structures with potential pharmaceutical applications (Sobarzo-Sánchez et al., 2010).

Biological Activities and Potential Applications

Antiproliferative Testing : Castro-Castillo et al. (2010) synthesized lakshminine and related oxoisoaporphines for biological testing against human fibroblasts and solid tumor cell lines. The study aimed to explore the antiproliferative properties of these compounds, contributing to the search for new anticancer agents (Castro-Castillo et al., 2010).

Antimicrobial Activity : Refaat et al. (2004) investigated novel quinoxalines for their antimicrobial activity, finding that selected compounds exhibited broad-spectrum antimicrobial properties. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Refaat et al., 2004).

Anti-inflammatory and Analgesic Activities : Alam et al. (2011) synthesized novel quinolin-based compounds, evaluating their anti-inflammatory, analgesic, and antimicrobial activities. The study indicates the therapeutic potential of these derivatives in treating inflammation and pain, with some compounds showing significant biological activity (Alam et al., 2011).

Propriétés

IUPAC Name |

6-ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-4-33-21-13-14-24-22(15-21)27(30)23(26(29)18-9-11-20(31-2)12-10-18)17-28(24)16-19-7-5-6-8-25(19)32-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLAYVDPQZROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)